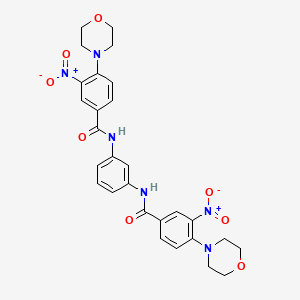

N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide)

Description

Properties

IUPAC Name |

4-morpholin-4-yl-N-[3-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O8/c35-27(19-4-6-23(25(16-19)33(37)38)31-8-12-41-13-9-31)29-21-2-1-3-22(18-21)30-28(36)20-5-7-24(26(17-20)34(39)40)32-10-14-42-15-11-32/h1-7,16-18H,8-15H2,(H,29,35)(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVGHMXNTXFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) typically involves the reaction of 1,3-phenylenediamine with 4-morpholino-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of new compounds with different functional groups replacing the morpholino groups.

Scientific Research Applications

N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Potential use in studying enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) involves its interaction with specific molecular targets. The nitrobenzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The morpholino groups may enhance the compound’s solubility and facilitate its binding to targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N’-(1,3-Phenylene)dimaleimide: Another compound with a phenylene backbone but different functional groups.

N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of morpholino groups.

Uniqueness: N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) is unique due to the combination of morpholino and nitrobenzamide groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and potential therapeutic applications make it a compound of significant interest.

Biological Activity

N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide), also known by its CAS number 476356-80-6, is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) is , with a molecular weight of 576.6 g/mol. The compound features a phenylene backbone with two morpholino groups and nitrobenzamide moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 576.6 g/mol |

| CAS Number | 476356-80-6 |

Synthesis

The synthesis of N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) typically involves the reaction of 1,3-phenylenediamine with 4-morpholino-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This process allows for the formation of the desired compound through a series of nucleophilic substitutions and condensation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro groups can undergo reduction to amines, potentially altering the compound's interaction profile with enzymes or receptors involved in metabolic pathways. The morpholino groups enhance solubility and facilitate binding to targets, which may include:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cancer progression and other diseases.

- Protein Interactions: It may modulate protein-protein interactions critical for cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor properties of N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide). In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects:

- Cell Lines Tested:

- HCT-116 (colon cancer)

- MDA-MB435 (breast cancer)

- HL-60 (leukemia)

Results indicated that many derivatives exhibited potent anti-tumor activity, with some compounds showing GI50 values as low as 1.904 µM in HCT-116 cells .

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition. Its structural components allow it to act as a competitive inhibitor for certain enzymes, potentially disrupting metabolic pathways critical for cancer cell survival .

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted on a series of nitrobenzamide derivatives similar to N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide), it was found that modifications in the substituents led to varying degrees of antitumor activity. Compound 4a demonstrated the most potent inhibitory activities across multiple cell lines, suggesting that structural optimization can enhance therapeutic efficacy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound interacts with specific protein targets. Researchers utilized molecular docking studies to predict binding affinities and elucidate potential inhibition pathways, confirming that the nitro group plays a crucial role in enzyme interaction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide), and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves coupling 1,3-phenylene diamine with activated derivatives of 4-morpholino-3-nitrobenzoic acid. Key steps include:

- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form reactive intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.

- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., nitro group reduction).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete coupling or morpholine ring opening under acidic conditions.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : - and -NMR to confirm aromatic proton environments and amide bond formation.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns.

- Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values.

- X-ray Crystallography : For definitive confirmation of molecular geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (e.g., 37°C for cell-based studies).

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.

- Control Experiments : Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Data Interpretation : Perform dose-response curves (IC/EC) in triplicate and apply statistical models (e.g., Hill equation) to account for non-linear behavior.

Q. How can researchers design experiments to probe the thermal stability of this compound in polymer matrices for advanced material applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identify glass transition () and melting points () to assess phase behavior.

- Accelerated Aging Studies : Expose polymer composites to 60–80°C for 72+ hours and monitor structural integrity via FTIR or GPC (gel permeation chromatography) .

- Key Insight : The morpholine and nitro groups may lower thermal stability compared to non-functionalized aromatic polyamides.

Q. What strategies are effective for analyzing interactions between this compound and biomolecular targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., kinases or DNA helicases).

- Biophysical Assays :

- Fluorescence Quenching : Monitor tryptophan residues in proteins upon ligand binding.

- Circular Dichroism (CD) : Detect conformational changes in DNA or proteins.

- Cellular Uptake Studies : Label the compound with or isotopes and quantify intracellular accumulation via scintillation counting .

- Challenge : The nitro group may induce redox activity, complicating interaction analyses.

Data Contradiction & Optimization

Q. How should researchers address inconsistencies in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Screening : Test in a matrix of solvents (e.g., DMSO, THF, acetonitrile) at 25°C and 37°C.

- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvent matches.

- Co-solvent Systems : Use ethanol/water or PEG-based mixtures to enhance aqueous solubility .

- Note : The morpholine ring improves water solubility, but the nitro group may counteract this effect.

Q. What advanced synthetic modifications can improve the compound's metabolic stability for in vivo studies?

- Methodological Answer :

- Isosteric Replacement : Substitute the nitro group with a trifluoromethyl (-CF) or cyano (-CN) group to reduce metabolic liability.

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) ortho to the amide bond to hinder enzymatic cleavage.

- Deuterium Labeling : Replace vulnerable C-H bonds with C-D bonds to slow oxidative metabolism .

- Validation : Use liver microsome assays (human/rodent) to quantify metabolic half-life improvements.

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of nitro-containing vapors.

- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., NaHSO) before disposal .

- Note : The compound may exhibit mutagenic potential due to the nitro group; Ames testing is recommended pre-biological use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.